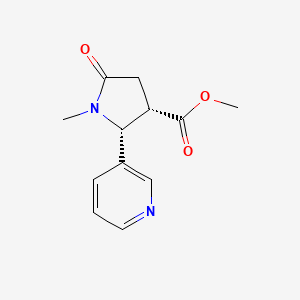
L-Norleucine-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Norleucine-d9, also known as (2S)-2-Amino-3,3,4,4,5,5,6,6,6-nonadeuteriohexanoic acid, is a deuterium-labeled analog of L-Norleucine. This compound is a stable isotope-labeled amino acid, which is used extensively in scientific research due to its unique properties. The deuterium labeling makes it particularly useful in various analytical and biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Norleucine-d9 involves the incorporation of deuterium atoms into the L-Norleucine molecule. This can be achieved through several synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O).
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Utilizing deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterium Exchange Reactions: Conducting reactions in deuterium oxide (D2O) to facilitate the exchange of hydrogen with deuterium.
Chemical Reactions Analysis
Types of Reactions: L-Norleucine-d9 undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo compounds.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products:
Oxidation Products: Oxo derivatives of this compound.
Reduction Products: Alcohol derivatives of this compound.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
L-Norleucine-d9 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in mass spectrometry and nuclear magnetic resonance (NMR) studies to investigate reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of amino acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of deuterated drugs and in quality control processes to ensure the accuracy of analytical measurements.
Mechanism of Action
The mechanism of action of L-Norleucine-d9 involves its incorporation into biological systems where it can mimic the behavior of L-Norleucine. The deuterium atoms provide a unique signature that can be detected using analytical techniques. This allows researchers to study the metabolic pathways and interactions of amino acids in detail. The molecular targets and pathways involved include:
Protein Synthesis: this compound can be incorporated into proteins, allowing the study of protein synthesis and degradation.
Metabolic Pathways: It can be used to trace the metabolic fate of amino acids and their role in various biochemical processes.
Comparison with Similar Compounds
L-Norleucine-d9 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
L-Norleucine: The non-deuterated analog of this compound.
L-Leucine: An isomer of L-Norleucine with a similar structure but different biological properties.
L-Isoleucine: Another isomer with distinct metabolic and biochemical roles.
Uniqueness:
Deuterium Labeling: The presence of deuterium atoms in this compound provides a unique advantage in analytical studies, allowing for precise tracking and measurement.
Stability: The deuterium-labeled compound is more stable and less prone to metabolic degradation compared to its non-deuterated counterparts.
Properties
CAS No. |
1331889-36-1 |
|---|---|
Molecular Formula |
C6H13NO2 |
Molecular Weight |
140.23 |
IUPAC Name |
(2S)-2-amino-3,3,4,4,5,5,6,6,6-nonadeuteriohexanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-2-3-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1/i1D3,2D2,3D2,4D2 |
InChI Key |
LRQKBLKVPFOOQJ-PLJAHZBCSA-N |
SMILES |
CCCCC(C(=O)O)N |
Synonyms |
(S)-2-Aminohexanoic Acid-d9; (S)-Norleucine-d9; (S)-α-Aminohexanoic Acid-d9; 2-Aminocaproic Acid-d9; 2-Aminohexanoic Acid-d9; Caprine-d9; Glycoleucine-d9; (S)-2-Aminohexanoic Acid-d9; L-(+)-Norleucine-d9; L-2-Aminohexanoic Acid-d9; NSC 10378-d9; NSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


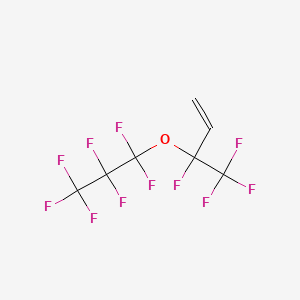
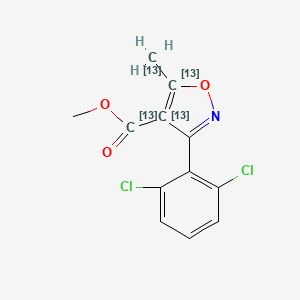
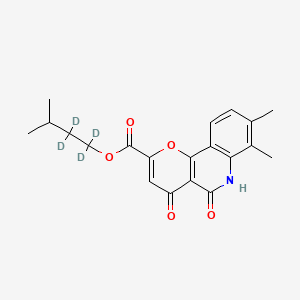

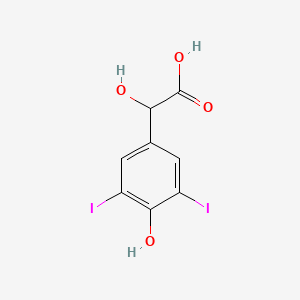
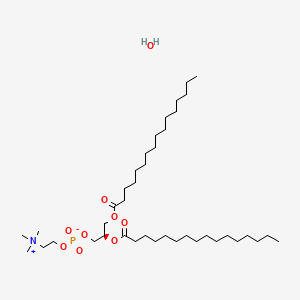
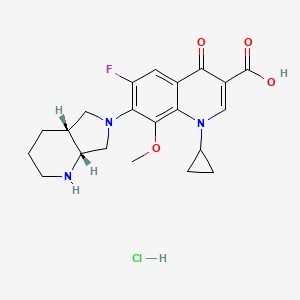
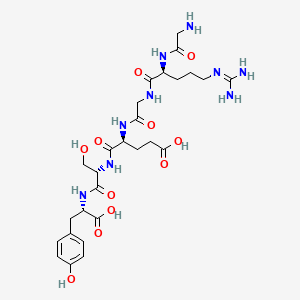
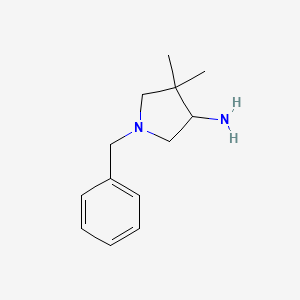
![[2,2'-Binaphthalene]-6,6'-dicarboxylic Acid](/img/structure/B589441.png)
